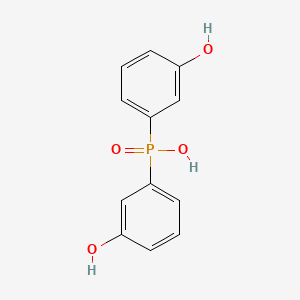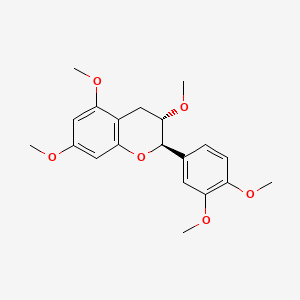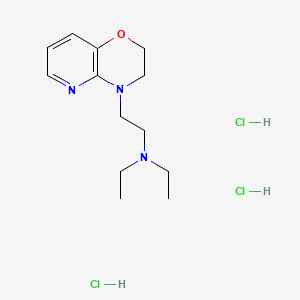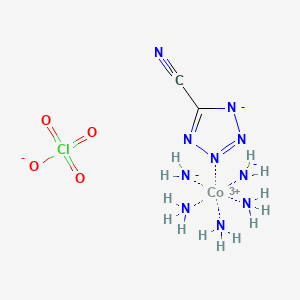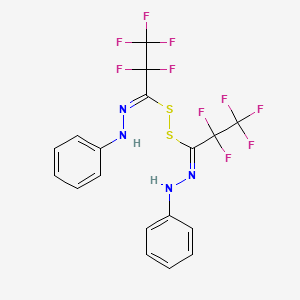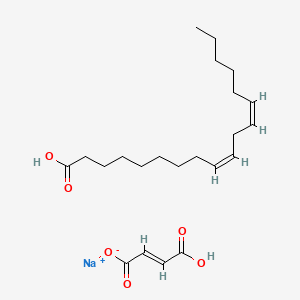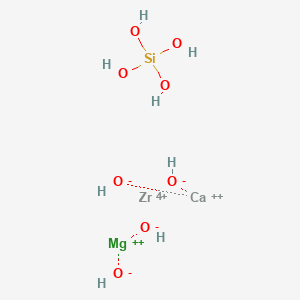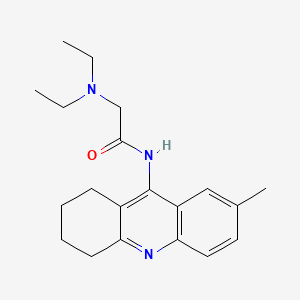
Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” typically involves multi-step organic reactions. The starting materials often include acridine derivatives and diethylamine. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
“Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its pharmacological properties for potential therapeutic uses.
Industry: As a precursor for the synthesis of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: A parent compound with known antibacterial and antimalarial properties.
Quinacrine: An acridine derivative used as an antimalarial drug.
Acriflavine: Another acridine derivative with antiseptic properties.
Uniqueness
“Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” is unique due to its specific structural features, which may confer distinct biological activities and pharmacological properties compared to other acridine derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
126740-42-9 |
|---|---|
Molekularformel |
C20H27N3O |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(7-methyl-1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C20H27N3O/c1-4-23(5-2)13-19(24)22-20-15-8-6-7-9-17(15)21-18-11-10-14(3)12-16(18)20/h10-12H,4-9,13H2,1-3H3,(H,21,22,24) |
InChI-Schlüssel |
MPIHDSRYMPLVTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=C2CCCCC2=NC3=C1C=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


